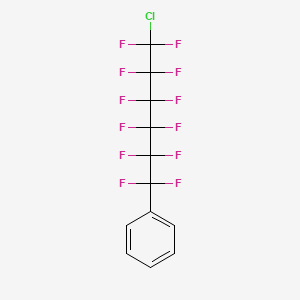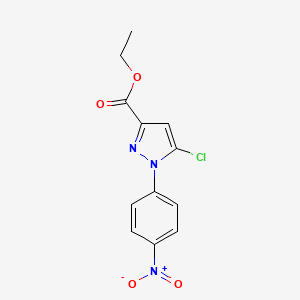
Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chloro group at the 5-position, a nitrophenyl group at the 1-position, and an ethyl ester group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 5-position.
Reduction Reactions: The major product is the corresponding amino derivative.
Hydrolysis: The major product is the carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitrophenyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyrazole ring can enhance the binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the nitro group.
Ethyl 5-chloro-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate: Similar structure but has a methyl group instead of a nitro group.
Uniqueness
Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the nitrophenyl group, which can significantly influence its biological activity and chemical reactivity. The nitro group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H10ClN3O4 |
|---|---|
Molekulargewicht |
295.68 g/mol |
IUPAC-Name |
ethyl 5-chloro-1-(4-nitrophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10ClN3O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3 |
InChI-Schlüssel |
NUWVPFWVULCMIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


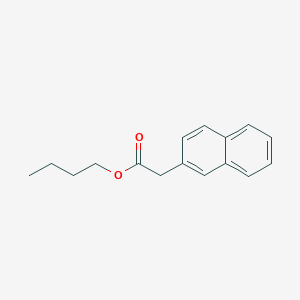

![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
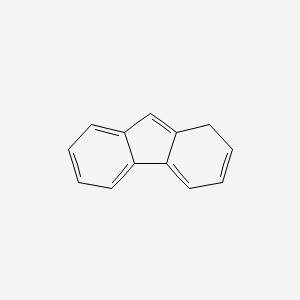
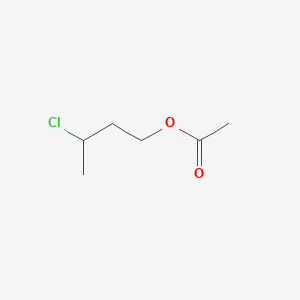
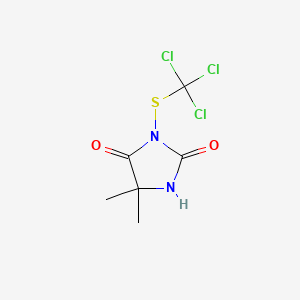
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)

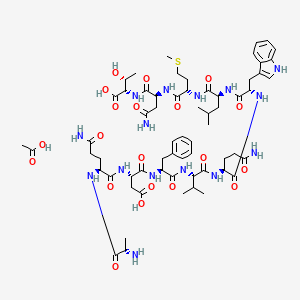
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
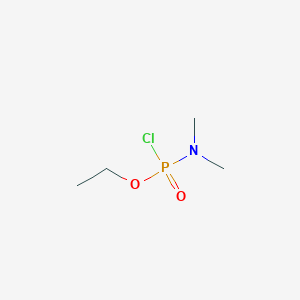
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
